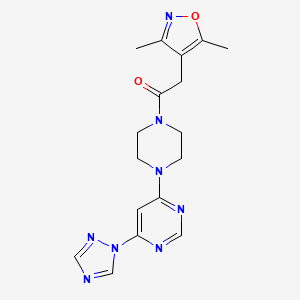

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone

CAS No.: 1705982-22-4

Cat. No.: VC5362048

Molecular Formula: C17H20N8O2

Molecular Weight: 368.401

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705982-22-4 |

|---|---|

| Molecular Formula | C17H20N8O2 |

| Molecular Weight | 368.401 |

| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C17H20N8O2/c1-12-14(13(2)27-22-12)7-17(26)24-5-3-23(4-6-24)15-8-16(20-10-19-15)25-11-18-9-21-25/h8-11H,3-7H2,1-2H3 |

| Standard InChI Key | QFGNDMUUNGSALK-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

-

Pyrimidine-Triazole Core: A pyrimidine ring substituted at position 4 with a piperazine group and at position 6 with a 1,2,4-triazole moiety. The triazole group, a five-membered ring with three nitrogen atoms, enhances hydrogen-bonding capacity and metabolic stability .

-

Piperazine Linker: A six-membered diamine ring connecting the pyrimidine core to the ethanone group. Piperazine derivatives are widely utilized in drug design for their conformational flexibility and solubility-enhancing properties .

-

3,5-Dimethylisoxazole-Ethanone Terminal Group: An isoxazole ring substituted with methyl groups at positions 3 and 5, linked via an ethanone spacer. Isoxazoles contribute to lipophilicity and are associated with anti-inflammatory and antimicrobial activities .

Physicochemical Profile

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₈O₂ |

| Molecular Weight | 368.401 g/mol |

| IUPAC Name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |

| LogP (Predicted) | ~2.1 (estimated) |

| Solubility | Not experimentally determined |

The compound’s moderate molecular weight (368.4 g/mol) and balanced logP suggest favorable drug-likeness per Lipinski’s rules, though the lack of solubility data poses challenges for formulation .

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

While explicit details for this compound’s synthesis are unavailable, plausible routes can be inferred from analogous piperazinyl-pyrimidine derivatives :

-

Pyrimidine Functionalization:

-

Piperazine-Ethanone Coupling:

Challenges in Synthesis

-

Regioselectivity: Ensuring triazole substitution at pyrimidine position 6 requires careful control of reaction conditions.

-

Purification: Multi-step syntheses often necessitate chromatography or recrystallization to achieve >95% purity .

| Compound | Target | IC₅₀ (nM) | logD | Reference |

|---|---|---|---|---|

| Target Compound | Undetermined | – | ~2.1 | |

| AKOS025100025 | RORC2 | 12.8 | 2.9 | |

| EVT-271418 | IL-17 Inhibition | 21 | 3.8 |

The lower logD of analogues like AKOS025100025 (2.9 vs. ~2.1) correlates with improved lipophilic efficiency, suggesting that substituting the isoxazole group with polar moieties could enhance the target compound’s bioavailability .

Future Directions and Applications

Lead Optimization Priorities

-

Solubility Enhancement: Introducing ionizable groups (e.g., sulfonamides) or formulating as prodrugs.

-

Target Identification: High-throughput screening against kinase and GPCR panels.

Therapeutic Areas of Interest

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume